molecular formula C11H9ClN2O2 B8799315 2-(2-Chlorophenyl)-5-methyl-1h-imidazole-4-carboxylic acid CAS No. 725743-28-2

2-(2-Chlorophenyl)-5-methyl-1h-imidazole-4-carboxylic acid

Cat. No. B8799315
Key on ui cas rn: 725743-28-2
M. Wt: 236.65 g/mol
InChI Key: RCYCMMDFMRIOIX-UHFFFAOYSA-N
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Patent
US07294644B2

Procedure details

To 11.2 g of 2-(2-chloro-phenyl)-5-methyl-1H-imidazole-4-carboxylic acid ethyl ester in 150 ml of ethanol was added 80 ml of a 2N-NaOH solution and the reaction mixture was stirred at 95° C. for 17 hours. After such time ethanol was removed in vacuo and the remaining aqueous solution was treated with a 2N HCl solution until obtaining pH=3. The precipitate was filtered and dried under high vacuum to yield 9.0 g of a pale yellow powder.
Quantity
11.2 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[N:7]=[C:8]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=2[Cl:18])[NH:9][C:10]=1[CH3:11])=[O:5])C.[OH-].[Na+]>C(O)C>[Cl:18][C:13]1[CH:14]=[CH:15][CH:16]=[CH:17][C:12]=1[C:8]1[NH:9][C:10]([CH3:11])=[C:6]([C:4]([OH:5])=[O:3])[N:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
11.2 g
Type
reactant
Smiles
C(C)OC(=O)C=1N=C(NC1C)C1=C(C=CC=C1)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
95 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at 95° C. for 17 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After such time ethanol was removed in vacuo
ADDITION
Type
ADDITION
Details
the remaining aqueous solution was treated with a 2N HCl solution
CUSTOM
Type
CUSTOM
Details
until obtaining pH=3
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered
CUSTOM
Type
CUSTOM
Details
dried under high vacuum

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
product
Smiles
ClC1=C(C=CC=C1)C=1NC(=C(N1)C(=O)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 9 g
YIELD: CALCULATEDPERCENTYIELD 89.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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